Leuco Gentian Violet-d6
Overview
Description
Leuco Gentian Violet-d6 is a deuterated form of Leuco Gentian Violet, a reduced form of Gentian Violet. It is a stable isotope-labeled compound, often used as a reference standard in various analytical applications. The compound is primarily utilized in forensic and toxicology studies due to its unique properties and stability .
Mechanism of Action
Target of Action
Leuco Gentian Violet-d6 is a labeled metabolite of Gentian Violet . Gentian violet, the parent compound, is known to interact with both gram-positive and gram-negative bacterial cells .
Mode of Action
It is known that gentian violet, and its leuco base, are susceptible to oxidation-reduction and demethylation reactions . In aqueous solutions, Gentian Violet dissociates into positive and negative ions that penetrate through the wall and membrane of bacterial cells .
Biochemical Pathways
It is known that the parent compound, gentian violet, and its leuco base are involved in oxidation-reduction and demethylation reactions .
Pharmacokinetics
The parent compound, gentian violet, is known to have certain physical and chemical properties such as solubility in water and ethanol, and susceptibility to oxidation-reduction reactions .
Result of Action
The parent compound, gentian violet, is known to have antifungal, antiparasitic, and antibacterial properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The parent compound, Gentian Violet, is known to be light-sensitive and incompatible with strong oxidizing agents, reducing agents, and strong acids .
Biochemical Analysis
Biochemical Properties
Leuco Gentian Violet-d6, like its parent compound Gentian Violet, is susceptible to oxidation-reduction and demethylation reactions . It interacts with various enzymes and proteins, although specific interactions have not been extensively studied.
Cellular Effects
Its parent compound Gentian Violet has been used in medicine for almost 100 years as an antiseptic for external use, as an antihelminthic agent by oral administration, and more recently, as a blood additive to prevent transmission of Chagas’ disease .
Molecular Mechanism
It is known that Gentian Violet and its leuco base are susceptible to oxidation-reduction and demethylation reactions . These reactions could potentially influence its interactions with biomolecules and its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that Gentian Violet, the parent compound, is stable under normal conditions, but is light-sensitive and incompatible with strong oxidizing agents, reducing agents, and strong acids .
Metabolic Pathways
This compound is actively demethylated by liver microsomes from different animals and is reduced to leucogentian violet by intestinal microflora . Although the first process may represent a detoxication reaction, the second pathway may have toxicological significance because the completely demethylated derivative leucopararosaniline has been demonstrated to be carcinogenic in rats .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leuco Gentian Violet-d6 is synthesized through the reduction of Gentian Violet-d6. The reduction process typically involves the use of reducing agents such as sodium borohydride or zinc dust in the presence of an acid like hydrochloric acid. The reaction is carried out under controlled conditions to ensure the complete reduction of the dye to its leuco form .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar reduction process but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Leuco Gentian Violet-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized back to Gentian Violet-d6 using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Further reduction of this compound can lead to the formation of colorless compounds.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, zinc dust, and hydrochloric acid.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Gentian Violet-d6.
Reduction: Colorless compounds.
Substitution: Derivatives of this compound with different functional groups.
Scientific Research Applications
Leuco Gentian Violet-d6 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Gentian Violet and its metabolites.
Biology: Employed in studies involving the detection and quantification of biological samples.
Medicine: Utilized in forensic toxicology to detect the presence of Gentian Violet and its metabolites in biological samples.
Industry: Applied in the quality control of dyes and pigments in various industrial processes.
Comparison with Similar Compounds
Leuco Malachite Green-d6: Another deuterated leuco dye used in similar applications.
Gentian Violet-d6: The oxidized form of Leuco Gentian Violet-d6.
Malachite Green-d6: A deuterated dye used in analytical and forensic applications.
Uniqueness: this compound is unique due to its stability and the presence of deuterium atoms, which make it an ideal reference standard in mass spectrometry and other analytical techniques. Its reduced form allows for specific applications where the oxidized form may not be suitable .
Properties
IUPAC Name |
4-[[4-[bis(trideuteriomethyl)amino]phenyl]-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6/h7-18,25H,1-6H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZWDJGLIYNYMU-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705475 | |
Record name | 4,4'-[(4-{Bis[(~2~H_3_)methyl]amino}phenyl)methylene]bis(N,N-dimethylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-92-1 | |
Record name | 4,4'-[(4-{Bis[(~2~H_3_)methyl]amino}phenyl)methylene]bis(N,N-dimethylaniline) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30705475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173023-92-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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